molecular formula C10H13N3O2 B2910120 (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid CAS No. 1689992-87-7

(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid

Cat. No.: B2910120
CAS No.: 1689992-87-7
M. Wt: 207.233
InChI Key: CWVTVVRZOGUGPZ-SFYZADRCSA-N
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Description

(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid is a compound that features a cyclopentane ring substituted with a pyrazin-2-ylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopentane ring can be formed through a cycloaddition reaction, followed by the introduction of the pyrazin-2-ylamino group via nucleophilic substitution. The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates or esters.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include esters, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazin-2-ylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.

Uniqueness

(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a pyrazin-2-ylamino group and a carboxylic acid group. This combination of features allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)7-1-2-8(5-7)13-9-6-11-3-4-12-9/h3-4,6-8H,1-2,5H2,(H,12,13)(H,14,15)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVTVVRZOGUGPZ-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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